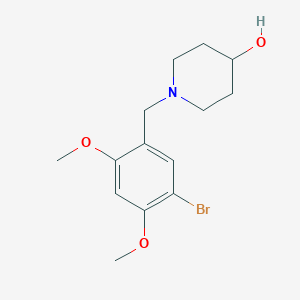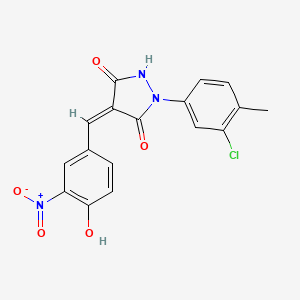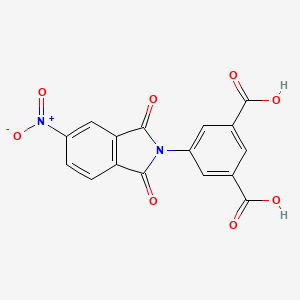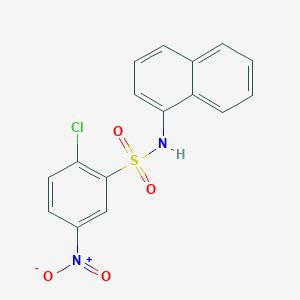
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. It is a potent and selective antagonist of the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders. In
作用机制
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders.
Biochemical and physiological effects:
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been shown to have several biochemical and physiological effects. Studies have shown that it can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders. Additionally, it has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists.
实验室实验的优点和局限性
One of the advantages of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists. Additionally, its potent and selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders. One of the limitations of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its limited solubility in water, which can make it difficult to work with in some lab experiments.
未来方向
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has several potential future directions for scientific research. One direction is the development of selective D3 receptor antagonists for the treatment of various neurological disorders. Another direction is the study of the role of the dopamine D3 receptor in drug addiction and the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol as a therapeutic agent for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol and its potential therapeutic applications in various neurological disorders.
合成方法
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves a multi-step process. The first step involves the protection of the two phenolic hydroxyl groups of 2,4-dimethoxybenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 2,4-dimethoxybenzyl TBDMS ether. The second step involves the bromination of the protected alcohol with N-bromosuccinimide (NBS) to yield 5-bromo-2,4-dimethoxybenzyl TBDMS ether. The third step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 5-bromo-2,4-dimethoxybenzyl alcohol. The final step involves the coupling of the alcohol with 4-piperidinol hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol.
科学研究应用
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in these disorders.
属性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-8-14(19-2)12(15)7-10(13)9-16-5-3-11(17)4-6-16/h7-8,11,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYSXGVMSMMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B5228698.png)
![4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol](/img/structure/B5228706.png)
![2-[benzoyl(ethyl)amino]benzoic acid](/img/structure/B5228712.png)

![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)
![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)


![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)

![(2E)-3-(3-fluorophenyl)-N-{3-[2-(4-fluorophenyl)ethoxy]benzyl}-N-(4-pyridinylmethyl)acrylamide](/img/structure/B5228781.png)
![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)

![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)